N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FLX, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. FLX has shown promising results in preclinical studies as an anti-cancer agent and has the potential to become a valuable tool for cancer therapy.
Mechanism of Action
FLX acts as a competitive inhibitor of the c-Myc-Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. The binding of c-Myc to its partner Max is essential for its transcriptional activity. FLX binds to the same site on Max as c-Myc, preventing its interaction with c-Myc and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
FLX has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. FLX has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition to its anti-cancer effects, FLX has been shown to have anti-inflammatory activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
FLX is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. Its mechanism of action is well-characterized, and it has been shown to have potent anti-cancer activity in preclinical studies. However, FLX has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, FLX has limited solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for the development of FLX as a cancer therapy. One direction is to optimize the pharmacokinetic properties of FLX to improve its efficacy and reduce its toxicity. Another direction is to explore the combination of FLX with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the role of c-Myc in cancer is complex, and further research is needed to fully understand its function and the potential therapeutic applications of FLX.
Synthesis Methods
The synthesis of FLX involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl isoxazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with phenylacetic acid in the presence of a coupling agent to form the final product, FLX. The synthesis of FLX has been optimized to yield high purity and yield.
Scientific Research Applications
FLX has been extensively studied for its potential therapeutic applications in cancer. The c-Myc protein is a transcription factor that plays a critical role in cell growth and proliferation. Overexpression of c-Myc has been observed in many types of cancer, making it an attractive target for cancer therapy. FLX has been shown to inhibit the binding of c-Myc to Max, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-17(18(22-24-13)15-5-3-2-4-6-15)19(23)21-12-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGJDVTFWIREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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